Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound that features a tert-butyl group, a fluoroethoxycarbonylamino group, and an azabicyclohexane structure
Properties
IUPAC Name |
tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O4/c1-13(2,3)20-12(18)16-7-8-6-9(16)10(8)15-11(17)19-5-4-14/h8-10H,4-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOABZOLBNNRAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the azabicyclohexane core: This can be achieved through a series of cyclization reactions.
Introduction of the fluoroethoxycarbonylamino group: This step involves the reaction of the azabicyclohexane core with a fluoroethoxycarbonylating agent under controlled conditions.
Addition of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of fluoroethoxycarbonylamino groups with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The fluoroethoxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The azabicyclohexane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in organic synthesis.
Tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate: Another compound with a tert-butyl group, used in the synthesis of complex organic molecules.
Uniqueness
Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its combination of a fluoroethoxycarbonylamino group and an azabicyclohexane core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
